h-89

Catalog No.
S002393
CAS No.
127243-85-0
M.F
C20H22BrCl2N3O2S
M. Wt
519.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
h-89

CAS Number

127243-85-0

Product Name

h-89

IUPAC Name

N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride

Molecular Formula

C20H22BrCl2N3O2S

Molecular Weight

519.3 g/mol

InChI

InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;;

InChI Key

GELOGQJVGPIKAM-WTVBWJGASA-N

SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br

Synonyms

H 87, H 89, H-87, H-89, h89, N-(2-(4-bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl

Isomeric SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl

Description

The exact mass of the compound N-(2-(4-Bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Protein Kinase A (PKA) Inhibition

H-89 was initially believed to be a specific inhibitor of PKA, an enzyme involved in numerous cellular processes []. Studies showed it to be 30 times more potent than a related compound, H-8, at inhibiting PKA []. It acts through competitive inhibition of the adenosine triphosphate (ATP) binding site on the PKA catalytic subunit []. This prevents PKA from transferring phosphate groups to its target proteins, thereby affecting various cellular signaling pathways.

However, later research suggests H-89 may have broader effects beyond PKA inhibition [].

Potential for Inhibiting Other Protein Kinases

While H-89 exhibits strong PKA inhibition, it may also target other protein kinases, albeit with varying potencies []. Studies have reported inhibitory effects on kinases like S6K1, MSK1, ROCKII, PKBα, and MAPKAP-K1b []. This highlights the need for caution when interpreting results obtained with H-89, as its effects might not be solely due to PKA inhibition.

H-89, chemically known as N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide, is classified as an isoquinoline derivative. Its molecular formula is C20_{20}H20_{20}BrN3_3O2_2S, and it has a molecular weight of approximately 446.36 g/mol . H-89 was initially derived from H-8 and is recognized for its ability to inhibit the catalytic activity of PKA by competing with adenosine triphosphate (ATP) at the active site of the enzyme. It exhibits a higher potency than its predecessor, being 30 times more effective at inhibiting PKA .

H-89 primarily acts through competitive inhibition of PKA. The compound's inhibition profile extends to several other kinases, including:

  • S6K1 (IC50_{50}: 80 nM)
  • MSK1 (IC50_{50}: 120 nM)
  • ROCKII (IC50_{50}: 270 nM)
  • PKBα (IC50_{50}: 2600 nM)
  • MAPKAP-K1b (IC50_{50}: 2800 nM) .

These interactions highlight H-89's broader influence on cellular signaling pathways beyond just PKA inhibition.

H-89 exhibits various biological activities that make it a valuable tool in research. It has been shown to:

  • Increase seizure thresholds in animal models.
  • Reduce morphine withdrawal symptoms.
  • Enhance the survival and clonogenicity of human embryonic stem cells through Rho-associated coiled-coil containing protein (ROCK) inhibition .

Additionally, H-89 has been implicated in modulating cellular responses to stress and inflammation by influencing multiple signaling pathways.

The synthesis of H-89 typically involves multi-step organic reactions starting from simpler isoquinoline derivatives. While specific synthetic routes may vary, the general approach includes:

  • Formation of Isoquinoline Structure: Utilizing condensation reactions to create the isoquinoline framework.
  • Sulfonamide Formation: Introducing the sulfonamide group through nucleophilic substitution.
  • Bromination: Adding the bromocinnamyl group to enhance potency and specificity for PKA .

H-89 is widely used in research settings to study cellular signaling mechanisms. Its primary applications include:

  • Investigating the role of PKA in various physiological processes.
  • Exploring alternative pathways involved in cancer cell proliferation and survival.
  • Assessing the effects on neuronal activity and synaptic transmission .

Furthermore, its ability to inhibit multiple kinases makes it useful for dissecting complex signaling networks.

Several compounds share structural or functional similarities with H-89. Below is a comparison highlighting their unique characteristics:

Compound NamePrimary TargetPotency (IC50_{50})Unique Features
H-8Protein Kinase A4.2 μMPredecessor to H-89
KT5720Protein Kinase A0.5 μMMore selective for PKA
Ro 31-8220Protein Kinase A0.4 μMBroad-spectrum kinase inhibitor
StaurosporineMultiple Kinases0.01 μMNon-selective; potent across kinases

H-89 stands out due to its balance between selectivity for PKA and its broader inhibitory effects on other kinases, making it particularly valuable for dissecting specific signaling pathways while minimizing off-target effects.

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

516.99932 g/mol

Monoisotopic Mass

516.99932 g/mol

Heavy Atom Count

29

UNII

M876330O56

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

127243-85-0

Wikipedia

H-89

Dates

Modify: 2023-09-12
[1]. Held, D.M., et al., Differential susceptibility of HIV-1 reverse transcriptase to inhibition by RNA aptamers in enzymatic reactions monitoring specific steps during genome replication. J Biol Chem, 2006. 281(35): p. 25712-22.
[2]. Young, S.D., et al., L-743, 726 (DMP-266): a novel, highly potent nonnucleoside inhibitor of the human immunodeficiency virus type 1 reverse transcriptase. Antimicrob Agents Chemother, 1995. 39(12): p. 2602-5.
[3]. Grobler, J.A., et al., HIV-1 reverse transcriptase plus-strand initiation exhibits preferential sensitivity to non-nucleoside reverse transcriptase inhibitors in vitro. J Biol Chem, 2007. 282(11): p. 8005-10.
[4]. Gatch, M.B., et al., The HIV antiretroviral drug efavirenz has LSD-like properties. Neuropsychopharmacology, 2013. 38(12): p. 2373-84.
[5]. Adjene, J.O., P.S. Igbigbi, and E.U. Nwose, Histological effects of chronic administration of efavirenz on lateral geniculate body of adult Wistar rats. N Am J Med Sci, 2010. 2(1): p. 1-4.

Explore Compound Types